1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one

Description

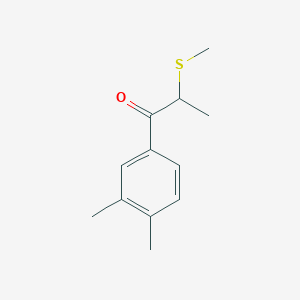

1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with a 3,4-dimethylphenyl group at position 1 and a methylsulfanyl (SCH₃) moiety at position 2. This structural configuration places it within the broader family of arylketones, which are frequently studied for their diverse pharmacological and material science applications. The presence of the methylsulfanyl group distinguishes it from many cathinone analogs, which typically feature amino substituents (e.g., methylamino or ethylamino) at position 2 .

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

1-(3,4-dimethylphenyl)-2-methylsulfanylpropan-1-one |

InChI |

InChI=1S/C12H16OS/c1-8-5-6-11(7-9(8)2)12(13)10(3)14-4/h5-7,10H,1-4H3 |

InChI Key |

JAKZOVFSRDALSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(C)SC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with 2-(methylsulfanyl)propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, where nucleophiles such as thiolates or amines replace the sulfur atom.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, alter cellular signaling pathways, and interact with biomolecules such as proteins and nucleic acids. These interactions can lead to changes in cellular functions and physiological responses, making it a valuable compound for studying biological mechanisms.

Comparison with Similar Compounds

3,4-Dimethylmethcathinone (3,4-DMMC)

- IUPAC Name: 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one

- Key Differences: Replaces the methylsulfanyl group with a methylamino (NHCH₃) moiety.

- Pharmacological Relevance: Classified as a psychoactive substance due to its structural similarity to methcathinone. It is regulated under drug control laws in multiple jurisdictions .

- Molecular Formula: C₁₂H₁₇NO

- Molecular Weight : 191.27 g/mol

3,4-Dimethylethcathinone (3,4-DMEC)

- IUPAC Name: 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one

- Key Differences: Features an ethylamino (NHC₂H₅) group instead of methylsulfanyl.

- Pharmacological Relevance: Exhibits stimulant properties akin to cathinone derivatives. Stability data indicate a shelf life of ≥5 years at -20°C .

- Molecular Formula: C₁₃H₁₉NO • HCl

- Molecular Weight : 241.8 g/mol (hydrochloride salt)

Sulfur-Containing Analogs

1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)ethanone

- IUPAC Name : 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)ethan-1-one

- Key Differences : Substitutes the 3,4-dimethylphenyl group with a 3,4-dichlorophenyl ring and replaces methylsulfanyl with methylsulfonyl (SO₂CH₃).

- Applications : Used in organic synthesis; exhibits distinct electronic properties due to the electron-withdrawing sulfonyl group .

- Molecular Formula : C₉H₈Cl₂O₂S

- Molecular Weight : 263.13 g/mol

(E)-1-(3,4-Dimethoxyphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one

- Key Differences: Incorporates a propenone chain and a 4-(methylsulfanyl)phenyl group. The 3,4-dimethoxyphenyl substituent contrasts with the dimethylphenyl group in the target compound.

- Crystallographic Data : Tetragonal crystal system (P421c) with a = 19.0863 Å, c = 8.9633 Å, and Z = 8 .

- Molecular Formula : C₁₈H₁₈O₃S

- Molecular Weight : 314.38 g/mol

Sulfonyl and Aryl Variants

1-(3,4-Dimethoxyphenyl)-3-tosylpropan-1-one

- IUPAC Name : 1-(3,4-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)propan-1-one

- Key Differences : Replaces the methylsulfanyl group with a tosyl (SO₂C₆H₄CH₃) moiety and modifies the aryl ring to 3,4-dimethoxyphenyl.

- Applications : Studied for synthetic utility in sulfonation reactions .

- Molecular Formula : C₁₉H₂₂O₅S

- Molecular Weight : 374.44 g/mol

Comparative Analysis Table

Research Findings and Implications

- Pharmacological Activity: Amino-substituted analogs (e.g., 3,4-DMMC, 3,4-DMEC) are associated with stimulant effects, likely due to their structural mimicry of endogenous catecholamines.

- Stability and Solubility : Sulfonyl and sulfanyl groups influence physicochemical properties. For instance, sulfonyl derivatives exhibit higher polarity and lower lipid solubility compared to sulfanyl analogs, impacting bioavailability .

- Regulatory Status: Analogs with amino groups are frequently regulated under drug laws, whereas sulfur-containing variants like the target compound remain less scrutinized, pending further toxicological evaluation .

Biological Activity

1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one, also known as a methylsulfanyl ketone derivative, has garnered attention in recent years due to its potential biological activities. This article reviews its antimicrobial, anticancer, and other significant biological properties based on available research findings.

The compound is characterized by a methylsulfanyl group attached to a propanone backbone with a dimethylphenyl substituent. Its molecular formula is , with a molecular weight of approximately 208.32 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

The anticancer potential of this compound has been investigated using various cancer cell lines. In vitro studies demonstrated its ability to inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Interaction with Cellular Targets: The compound may interact with specific cellular receptors or enzymes involved in cell growth and proliferation.

- Metabolic Activation: Upon metabolism, it may form active metabolites that exert biological effects.

- Oxidative Stress Induction: The presence of the methylsulfanyl group could contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the compound's role in various biological assays:

- Antibacterial Assays: In a comparative study, the compound was evaluated alongside traditional antibiotics. Results indicated synergistic effects when combined with certain antibiotics against resistant strains of Staphylococcus aureus.

- Cytotoxicity Tests: Using MTT assays, the compound showed selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.